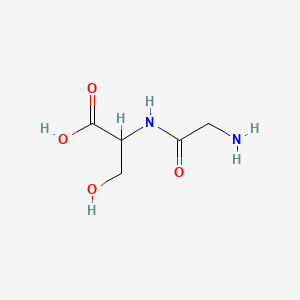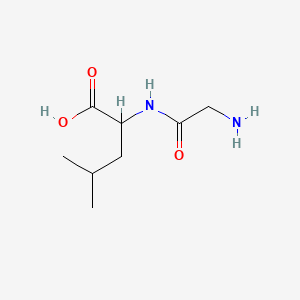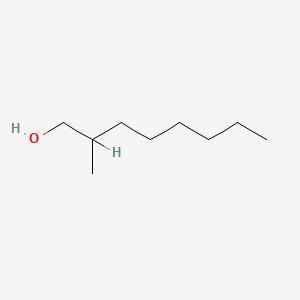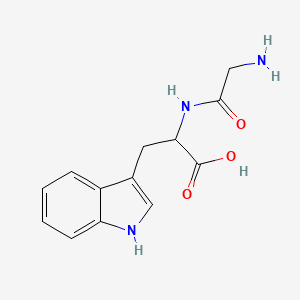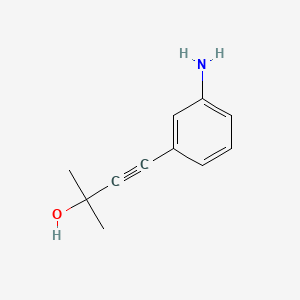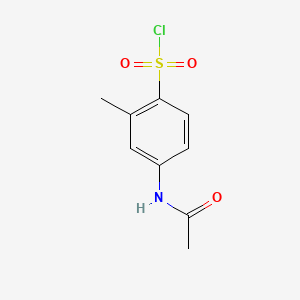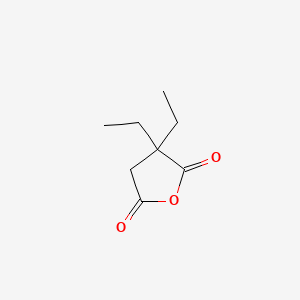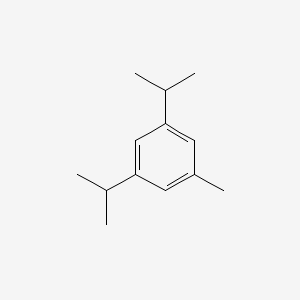
Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)-
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, acidity or basicity, and stability .Applications De Recherche Scientifique
Photochemical Electron-Transfer Reactions : 1,1-Diarylethylenes, including derivatives of Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)-, have been studied for their photochemical electron-transfer reactions. These compounds undergo dimerization and nucleophilic addition when induced by photoexcited cyanoanthracenes. This process is significant in understanding the photochemical properties of such compounds (Mattes & Farid, 1986).
Synthesis and Structural Investigations : Research has also focused on the synthesis and X-ray structural investigation of compounds like 1,3,5-tris[4-(2-propynyloxy)phenyl]benzene. These investigations provide insights into the structural properties and potential applications in polymer synthesis and material science (Lindeman et al., 1993).
Catalytic Applications : Certain derivatives have been used as catalysts in reactions like the acetalization of carbonyl compounds. This demonstrates their potential utility in facilitating various organic syntheses (Lee et al., 1996).
Phase Transfer Polymerization Reactions : Benzene derivatives like 1,4-bis[2-(4′,4″-diheptyloxyphenyl)ethynyl]benzene have been synthesized and studied for their phase transfer polymerization reactions, indicating their role in the development of new polymers (Pugh & Percec, 1990).
Electrochemical Properties : Understanding the electrochemical properties of dihydro-benzoxazine dimer derivatives, which are structurally related to Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)-, is crucial for their application in various fields including material science and catalysis (Suetrong et al., 2021).
Safety And Hazards
Propriétés
IUPAC Name |
1-tert-butyl-4-prop-2-ynoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-5-10-14-12-8-6-11(7-9-12)13(2,3)4/h1,6-9H,10H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKMFILTJDWOQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197435 | |
| Record name | Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)- | |
CAS RN |
48144-15-6 | |
| Record name | Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048144156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10197435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

